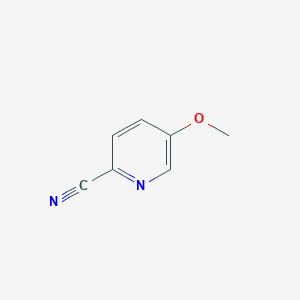
2-Ethoxy-3-formyl-5-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-formyl-5-methylphenylboronic acid (EFMA) is an organic compound that has been used in various scientific research applications. As a boronic acid, EFMA is a versatile molecule with a wide range of uses, including in organic synthesis, catalysis, and biochemistry. This article will provide an overview of EFMA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-Ethoxy-3-formyl-5-methylphenylboronic acid, similar to other 2-formylphenylboronic acids, displays intriguing characteristics not only from a synthetic viewpoint but also for application in antimicrobial activities. For instance, 5-Trifluoromethyl-2-formyl phenylboronic acid exhibits considerable acidity and shows moderate action against Candida albicans, higher activity against Aspergillus niger, and certain bacteria like Escherichia coli and Bacillus cereus. This highlights its potential as an antibacterial agent and hints at its mechanism of action, which involves inhibiting the cytoplasmic leucyl-tRNA synthetase of microorganisms (Adamczyk-Woźniak et al., 2020).
Enantioselective Recognition
Boronic acids like 2-Ethoxy-3-formyl-5-methylphenylboronic acid have applications in enantioselective recognition. For example, a study on 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene synthesized from similar boronic acids revealed its ability to detect a range of chiral amines, highlighting the potential of boronic acids in chiral recognition and sensing applications (Ghosn & Wolf, 2011).
Synthesis of 5-Azacoumarins
2-Ethoxy-3-formyl-5-methylphenylboronic acid can be used in the synthesis of various compounds. One study demonstrated the use of similar boronic acids in the synthesis of 5-azacoumarins, a class of compounds with potential biological activities (Billeret, Blondeau, & Sliwa, 1993).
Bioorthogonal Coupling Reactions
In biochemistry, boronic acids like 2-Ethoxy-3-formyl-5-methylphenylboronic acid find usage in bioorthogonal coupling reactions. For example, combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution results in a stable product suitable for protein conjugation, demonstrating its potential in biochemical applications (Dilek, Lei, Mukherjee, & Bane, 2015).
Crystal Engineering
The structure of boronic acids, including those similar to 2-Ethoxy-3-formyl-5-methylphenylboronic acid, plays a significant role in crystal engineering. Research into the structures of various alkoxyphenylboronic acids aims to design novel boronic acids with monomeric structures, useful as building blocks in crystal engineering (Cyrański et al., 2012).
Synthesis of Heterocyclic Compounds
Boronic acids are crucial in the synthesis of heterocyclic compounds. For instance, a study on the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid from 4-methylsalicylic acid, involving esterification and etherification, showcases the utility of boronic acids in synthesizing complex organic compounds (Mi, 2006).
Propiedades
IUPAC Name |
(2-ethoxy-3-formyl-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-3-15-10-8(6-12)4-7(2)5-9(10)11(13)14/h4-6,13-14H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICMLDFIWSDJPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC)C=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584293 |
Source


|
| Record name | (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-formyl-5-methylphenylboronic acid | |
CAS RN |
480424-54-2 |
Source


|
| Record name | (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxy-3-formyl-5-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)


![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)
